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molecular formula C11H11N3O B8742989 6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one CAS No. 58579-77-4

6-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one

Cat. No. B8742989
M. Wt: 201.22 g/mol
InChI Key: QMIGUHOZYORBPK-UHFFFAOYSA-N
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Patent
US04208521

Procedure details

A mixture of N-(2-amino-6-methylbenzyl)glycine ethyl ester (0.972 g, 0.00437 mole) and 2-methyl-2-thiopseudourea sulfate (0.609 g, 0.00219 mole) in absolute ethanol (15 ml) was stirred at reflux for 16 hours. Workup as in Example 2 gave the title compound (47 mg), identical (ir) with authentic material prepared according to the procedure of J. Med. Chem., 18, 224 (1975).
Quantity
0.972 g
Type
reactant
Reaction Step One
Quantity
0.609 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:16])[CH2:5][NH:6][CH2:7][C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:15])C.S(O)(O)(=O)=O.CS[C:24](=N)[NH2:25]>C(O)C>[CH3:14][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:8]=1[CH2:7][N:6]1[CH2:5][C:4](=[O:16])[NH:25][C:24]1=[N:15]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.972 g
Type
reactant
Smiles
C(C)OC(CNCC1=C(C=CC=C1C)N)=O
Name
Quantity
0.609 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C2CN3C(=NC2=CC=C1)NC(C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: CALCULATEDPERCENTYIELD 10.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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